Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C12H10N6O3S . This compound is part of a class of heterocyclic compounds that contain both nitrogen and sulfur atoms in their structure, making them of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate . The reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:
Tetrazolo[1,5-a]pyrimidines: These compounds share a similar tetrazole ring structure and have comparable chemical properties.
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a fused heterocyclic ring system and are used in similar applications.
Thiazole derivatives: Compounds with a thiazole ring are structurally related and exhibit similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N6O3S |
---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
methyl 4-methyl-2-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)22-12(13-6)14-10(19)7-3-4-18-8(5-7)15-16-17-18/h3-5H,1-2H3,(H,13,14,19) |
InChI Key |
LOLRCTRXTWOPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC3=NN=NN3C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.